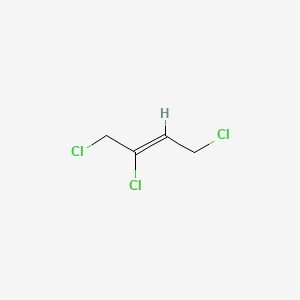

1,2,4-Trichloro-2-butene

Description

Historical Development of Synthetic Approaches to Chlorinated Butenes, including 1,2,4-Trichlorobut-2-ene

The synthesis of chlorinated butenes is historically and industrially linked to the production of commercially significant polymers. A cornerstone in this field is the chlorination of butadiene, which yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org These dichlorinated butenes are crucial intermediates in the manufacture of chloroprene (B89495), the monomer for neoprene synthetic rubber. wikipedia.org

The development of synthetic methods has evolved from these foundational industrial processes. The synthesis of 1,2,4-Trichlorobut-2-ene can be accomplished through the catalyzed chlorination of but-2-ene or other related alkene precursors. ontosight.ai Further chlorination of dichlorobutenes represents another potential pathway. For instance, a patented process describes the selective chlorination of trans-1,4-dichloro-2-butene (B41546) to produce meso-1,2,3,4-tetrachlorobutane, illustrating the step-wise addition of chlorine to the butene backbone. google.com

The methodologies for chlorination have also seen significant advancements. Historically, reactions relied on traditional and often highly reactive agents like elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and phosphorus pentachloride (PCl₅). thieme-connect.de While effective, these reagents pose challenges due to their toxicity. thieme-connect.de More recent research has focused on developing novel chlorinating agents and methods, including electrochemical and photochemical techniques, that offer improved safety profiles and align with the principles of green chemistry by using sources like NaCl or HCl. thieme-connect.de

The study of chlorinated butenes also involves understanding the complex mixtures that can arise from these reactions. For example, research into the degradation of waste streams from chloroprene synthesis has identified isomers like 2,3,4-trichlorobutene-1, highlighting the variety of related compounds that can be formed and require management. uwaterloo.cacanada.ca

Evolution of Research Trajectories and Academic Significance of 1,2,4-Trichlorobut-2-ene in Organic Chemistry

The academic significance of 1,2,4-Trichlorobut-2-ene and related chlorinated butenes stems from their utility as versatile intermediates in organic synthesis. Due to its inherent reactivity, 1,2,4-Trichlorobut-2-ene can participate in a range of chemical reactions, including addition and substitution reactions, to construct more complex molecular architectures. ontosight.ai This reactivity makes it a valuable building block for producing a variety of chemicals, including those for the pharmaceutical and agrochemical industries. ontosight.ai

The research trajectory for this class of compounds extends to the synthesis of natural products and complex heterocycles. For example, 1,4-dichlorobut-2-ene, a related compound, serves as a starting material for the synthesis of the poriferic natural product sceptrin (B1680891) and various heterocyclic systems. wikipedia.org This demonstrates the broader potential of functionalized butenes in advanced organic synthesis.

More recent academic research continues to explore the synthetic potential of highly chlorinated butene structures. Studies on the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in superacids to form 3-trichloromethylindan-1-ones showcase a modern research direction. beilstein-journals.org This work investigates the behavior of these molecules under superelectrophilic activation to create medicinally relevant indanone frameworks. beilstein-journals.org

Another significant area of academic inquiry involves the atmospheric chemistry of chlorinated alkenes. Research on compounds like 4-chloro-1-butene (B1662094) investigates their reaction kinetics with atmospheric oxidants such as OH radicals and ozone. nih.gov Such studies are crucial for understanding the environmental fate and photochemical ozone creation potential of volatile chlorinated organic compounds. nih.gov The isomer 2,3,4-trichloro-1-butene (B1195082) is also recognized as a chemical intermediate, particularly in the synthesis of chloroprene. nih.gov

Properties

IUPAC Name |

1,2,4-trichlorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCATGXBSQWDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030931 | |

| Record name | 1,2,4-Trichloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-54-1 | |

| Record name | 1,2,4-Trichloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,4 Trichlorobut 2 Ene

Regioselective and Stereoselective Synthesis of 1,2,4-Trichlorobut-2-ene Isomers

The synthesis of 1,2,4-trichlorobut-2-ene is principally achieved through the chlorination of butene derivatives, a process where the control of regioselectivity and stereoselectivity is paramount to isolate the desired isomer from a potential mixture of products. ontosight.aievitachem.com The starting material, typically a dichlorobutene (B78561) isomer, dictates the final position of the third chlorine atom.

Key synthetic approaches involve the electrophilic addition of chlorine (Cl₂) to a dichlorobutene precursor. The mechanism of this reaction is stereoselective, generally proceeding through an anti-addition pathway. aakash.ac.inlibretexts.org This occurs via a cyclic chloronium ion intermediate; the incoming chloride ion then attacks the carbon-halogen bond from the side opposite to the existing bridge, dictating the stereochemistry of the resulting vicinal dichloride. youtube.comlibretexts.orgleah4sci.com

For instance, the chlorination of different dichlorobutene isomers would lead to distinct trichlorinated products. The precise control over reaction conditions such as temperature and solvent is critical. At moderate temperatures in inert solvents like carbon tetrachloride (CCl₄), the electrophilic addition to the double bond is favored. aakash.ac.in However, at higher temperatures (above 200°C), allylic substitution via a free-radical mechanism can become a competing reaction, leading to a different set of isomers. aakash.ac.inugr.es

The choice of chlorinating agent can also influence the reaction pathway. Radical-initiated chlorination, for example using sulfuryl chloride (SO₂Cl₂), provides an alternative route where selectivity is governed by reaction temperature and solvent polarity. The dehydrochlorination of tetrachlorobutanes is another potential, though less direct, synthetic route. The separation of the desired 1,2,4-trichlorobut-2-ene from other isomers, such as 2,3,4-trichlorobut-1-ene or 1,3,4-trichlorobut-1-ene, often requires fractional distillation.

Table 1: Potential Synthetic Pathways to Trichlorobutene Isomers

| Starting Material | Reaction Type | Key Conditions | Expected Outcome/Product(s) |

| 3,4-Dichloro-1-butene (B1205564) | Electrophilic Addition | Cl₂, moderate temp. | Predominantly 1,2,3,4-tetrachlorobutane (B46602), but can lead to trichloro- isomers via side reactions. |

| 1,4-Dichloro-2-butene | Electrophilic Addition | Cl₂, moderate temp. | Leads to 1,2,3,4-tetrachlorobutane isomers. google.com |

| 1,2-Dichloro-2-butene | Allylic Chlorination | Cl₂, high temp. / NCS | Potential route to 1,2,4-trichlorobut-2-ene. |

| 1,2,3-Trichlorobutane (B98501) | Dehydrochlorination | Base (e.g., KOH) | Yields a mixture of dichlorobutene isomers, which can be further chlorinated. |

Catalytic Strategies in the Formation of 1,2,4-Trichlorobut-2-ene

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the synthesis of 1,2,4-trichlorobut-2-ene, either by directly catalyzing the chlorination step or by facilitating the synthesis of its precursors. ontosight.ai Both homogeneous and heterogeneous catalytic systems have been explored for transformations of butenes and their chlorinated derivatives.

Homogeneous Catalysis in 1,2,4-Trichlorobut-2-ene Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for various transformations of butenes. For instance, transition metal complexes of palladium, rhodium, and nickel are effective for reactions like hydroformylation, dimerization, and oxidation. ugr.esresearchgate.net In the context of synthesizing precursors, nickel-based Ziegler-Natta catalysts are used to dimerize ethylene (B1197577) into butenes. ugr.esgoogle.com Palladium catalysts, in conjunction with heteropoly acids, have been studied for the oxidation of butene-1 to butanone. researchgate.net

While direct homogeneous catalysis for the specific chlorination to 1,2,4-trichlorobut-2-ene is not extensively documented, palladium(0)-catalyzed reactions are used in the stereoselective synthesis of various functionalized molecules starting from 1,4-dichlorobut-2-ene. nih.govtandfonline.com These reactions demonstrate the utility of homogeneous catalysts in activating dichlorobutene substrates, suggesting potential for developing direct, selective chlorination methods.

Heterogeneous Catalysis in 1,2,4-Trichlorobut-2-ene Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation and recycling. researchgate.net A crucial application in the synthesis pathway is the isomerization of dichlorobutene precursors. Research has shown that a solid acid catalyst, specifically iron(III) oxide supported on titania (Fe₂O₃/TiO₂), is highly active in the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. researchgate.net This allows for the conversion of a less desirable isomer into a more useful one for subsequent reaction steps.

Other heterogeneous systems are also relevant to the chemistry of butenes and chlorinated hydrocarbons.

Chlorinated Alumina (B75360): Treating gamma-alumina (γ-Al₂O₃) with agents like carbon tetrachloride can significantly increase its acidity, creating a catalyst active for isomerization reactions. psu.edu

Supported Metal Catalysts: Platinum-tin (Pt-Sn) bimetallic catalysts on alumina supports are used in the dehydrogenation of butanes to butenes, a key step in producing the initial feedstock. ou.edu

Metal Oxides: Catalysts like V₂O₅/TiO₂ and WO₃-TiO₂ have been employed for the catalytic oxidation and conversion of chlorinated organic compounds and butenes, respectively. mdpi.com Supported gold nanoparticles have also emerged as effective catalysts for various organic transformations, including the hydrochlorination of acetylene. mdpi.com

Table 2: Examples of Catalytic Systems in Butene and Dichlorobutene Transformations

| Catalyst Type | Catalyst Example | Reaction | Phase |

| Homogeneous | Nickel salt / Triethylaluminium | Ethylene Dimerization | Liquid |

| Homogeneous | Palladium / Heteropoly Acid | Butene-1 Oxidation | Liquid |

| Heterogeneous | Fe₂O₃/TiO₂ | Dichlorobutene Isomerization | Solid-Liquid/Gas |

| Heterogeneous | Chlorinated Alumina | Butane Isomerization | Solid-Gas |

| Heterogeneous | Pt-Sn / Al₂O₃ | Butane Dehydrogenation | Solid-Gas |

Green Chemistry Principles Applied to 1,2,4-Trichlorobut-2-ene Synthesis

Applying the principles of green chemistry to the synthesis of 1,2,4-trichlorobut-2-ene aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. indianchemicalsociety.com

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Direct addition reactions, such as the chlorination of an alkene, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. mlsu.ac.in

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. mlsu.ac.in As detailed in section 2.2, catalytic methods for precursor isomerization or direct chlorination can reduce waste and energy consumption compared to non-catalytic routes. Iron-based catalysts, in particular, are noted for being inexpensive, less toxic, and abundant, making them a sustainable choice. nus.edu.sg

Less Hazardous Chemical Syntheses : A significant green chemistry advancement is the development of safer halogenating agents to replace toxic and hazardous elemental chlorine gas. acs.org Research has focused on green alternatives like oxone-halide and Fenton-halide systems for alkene halogenation, which are safer to handle and more environmentally benign. acs.org

Safer Solvents and Auxiliaries : Many classical halogenation reactions employ hazardous chlorinated solvents like carbon tetrachloride (CCl₄). libretexts.org Green chemistry encourages finding benign alternatives or developing solvent-free reaction conditions to minimize environmental release and exposure risks. mlsu.ac.in

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. mlsu.ac.in The development of highly active catalysts can enable reactions to proceed under milder conditions, thus lowering energy consumption.

Mechanistic Elucidation of Reaction Pathways for 1,2,4-Trichlorobut-2-ene Formation

The primary pathway for the formation of 1,2,4-trichlorobut-2-ene and its isomers from dichlorobutene precursors is the electrophilic addition of chlorine. ontosight.ai Understanding this mechanism is crucial for predicting and controlling the reaction's outcome. The process involves several distinct steps:

Electrophile Polarization and Attack : As a non-polar chlorine molecule (Cl-Cl) approaches the electron-rich pi (π) bond of the alkene, the π electrons repel the electrons in the Cl-Cl bond. libretexts.orgleah4sci.com This induces a temporary dipole in the chlorine molecule, making one chlorine atom electrophilic (δ⁺). The alkene's π bond then attacks this electrophilic chlorine atom. leah4sci.com

Formation of a Cyclic Chloronium Ion : Instead of forming a discrete carbocation, the reaction proceeds through a three-membered ring intermediate known as a cyclic chloronium ion. aakash.ac.in In this intermediate, the chlorine atom is bonded to both carbons of the original double bond, carrying a formal positive charge. This bridged structure is a key feature of the mechanism. leah4sci.com

Nucleophilic Attack and Ring Opening : A chloride ion (Cl⁻), generated in the first step, then acts as a nucleophile. It attacks one of the two carbon atoms in the chloronium ion bridge. libretexts.org The attack occurs from the side opposite to the bridging chlorine atom, in a manner analogous to an Sₙ2 reaction. libretexts.org This anti-attack forces the ring to open, resulting in the two chlorine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition. aakash.ac.inyoutube.com

The regioselectivity of the attack in the final step is determined by the substituents already present on the dichlorobutene precursor. The nucleophilic chloride will preferentially attack the more substituted carbon that can better stabilize a partial positive charge, though steric hindrance can also play a significant role in directing the attack. researchgate.net

An alternative mechanism, free-radical substitution, can compete with electrophilic addition, particularly at high temperatures or under UV light. aakash.ac.in This pathway involves the homolytic cleavage of the Cl-Cl bond to form chlorine radicals, which then abstract an allylic hydrogen from the butene derivative, leading to a different set of products. aakash.ac.in Advanced mechanistic studies employ techniques such as kinetic isotope effects, isotopic labeling, and computational DFT calculations to experimentally verify intermediates and transition states in these complex reaction pathways. researchgate.net

Reactivity and Transformation Pathways of 1,2,4 Trichlorobut 2 Ene

Nucleophilic Substitution Reactions of 1,2,4-Trichlorobut-2-ene Derivatives

The structure of 1,2,4-trichlorobut-2-ene presents three distinct sites for nucleophilic attack: the vinylic positions (C2 and C3), the allylic position (C1), and the saturated position (C4). The reactivity at each site is governed by different electronic and steric factors.

Substitution at Vinylic Positions

Nucleophilic substitution at a vinylic (sp²-hybridized) carbon, such as C2 in 1,2,4-trichlorobut-2-ene, is generally difficult. This is due to the high energy of the vinylic carbocation intermediate that would be formed in an SN1-type mechanism. youtube.com An SN2-type attack is also hindered because the incoming nucleophile is repelled by the electron density of the π-bond. youtube.com

However, substitution can occur under specific conditions, often through mechanisms like addition-elimination or elimination-addition. slideshare.netsioc-journal.cn For substitution to occur at the C2 position, a strong nucleophile is typically required. Theoretical studies on similar, simpler vinyl halides show that stronger nucleophiles like hydroxide (B78521) (OH⁻) and hydrosulfide (B80085) (SH⁻) can substitute a vinylic halogen via an out-of-plane SN2 path. researchgate.net

Substitution at Allylic Positions

The chlorine atom at the C1 position is allylic, making it significantly more susceptible to nucleophilic substitution compared to the vinylic or saturated positions. The allylic C-Cl bond is weakened, and the transition state for both SN1 and SN2 reactions is stabilized by the adjacent double bond.

In an SN1 reaction, the resulting allylic carbocation is resonance-stabilized. In an SN2 reaction, the p-orbitals of the transition state overlap with the π-system of the double bond, lowering the activation energy. The specific pathway depends on the nucleophile, solvent, and reaction conditions.

Substitution at Saturated Positions

The chlorine atom at the C4 position is on a saturated, primary carbon. This site readily undergoes nucleophilic substitution, primarily through an SN2 mechanism, especially with good nucleophiles and in polar aprotic solvents. Steric hindrance at this position is minimal, favoring the backside attack characteristic of the SN2 pathway. The reactivity at this site is generally greater than at the vinylic position but can be less than at the activated allylic position.

Table 1: Comparison of Nucleophilic Substitution Reactivity at Different Positions

| Position | Carbon Hybridization | Typical Mechanism(s) | Relative Reactivity | Influencing Factors |

|---|---|---|---|---|

| Vinylic (C2) | sp² | Addition-Elimination, SNVπ | Low | π-bond repulsion, unstable carbocation intermediate. youtube.comresearchgate.net |

| Allylic (C1) | sp² | SN1, SN2 | High | Resonance stabilization of carbocation or transition state. |

| Saturated (C4) | sp³ | SN2 | Moderate to High | Minimal steric hindrance, subject to standard SN2 kinetics. |

Electrophilic Addition Reactions to the Double Bond of 1,2,4-Trichlorobut-2-ene

The double bond in 1,2,4-trichlorobut-2-ene is electron-rich due to the π-electrons, making it susceptible to attack by electrophiles. However, the presence of electron-withdrawing chlorine atoms deactivates the double bond compared to a simple alkene, requiring potent electrophiles for a reaction to occur.

A common electrophilic addition is the reaction with halogens like bromine (Br₂). The approaching bromine molecule becomes polarized by the π-electron cloud of the alkene, creating an induced dipole. chemguide.co.ukchemguide.co.uk The alkene's π-electrons attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.org This intermediate is then attacked by the bromide ion (Br⁻) in an anti-addition fashion, resulting in a vicinal dihalide. libretexts.org Given the structure of 1,2,4-trichlorobut-2-ene, this would result in the formation of 1,2,2,3,4-pentachlorobutane.

The reaction with hydrogen halides (HX) also proceeds via electrophilic addition. The reaction is initiated by the attack of the π-bond on the hydrogen atom of the HX molecule, forming a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction (Markovnikov's rule). The halide ion then attacks the carbocation to form the final product. libretexts.org

Table 2: Examples of Electrophilic Addition Reactions

| Reagent | Electrophile | Intermediate | Product | Stereochemistry |

|---|---|---|---|---|

| Br₂ | Br⁺ (polarized) | Cyclic Bromonium Ion libretexts.org | 1,2,2,3,4-Pentachlorobutane | Anti-addition libretexts.org |

| HCl | H⁺ | Carbocation | 1,2,2,4-Tetrachlorobutane or 1,2,3,4-Tetrachlorobutane (B46602) | Follows Markovnikov's Rule |

Cycloaddition and Pericyclic Reactions Involving 1,2,4-Trichlorobut-2-ene

1,2,4-Trichlorobut-2-ene can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The chlorine atoms on the double bond of 1,2,4-trichlorobut-2-ene serve this purpose, making it a potentially good dienophile for reactions with electron-rich dienes.

In a typical Diels-Alder reaction, the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. organic-chemistry.orgchemistrysteps.com The reaction with a conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexene (B86901) derivative. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com For example, if the trans-isomer of 1,2,4-trichlorobut-2-ene is used, the resulting substituents on the newly formed six-membered ring will also be trans to each other.

Table 3: Diels-Alder Reaction Profile

| Role of Compound | Required Partner | Key Interaction | Product Type |

|---|---|---|---|

| Dienophile | Electron-rich conjugated diene (e.g., 1,3-Butadiene) | Diene (HOMO) - Dienophile (LUMO) chemistrysteps.com | Substituted Cyclohexene |

Elimination Reactions of 1,2,4-Trichlorobut-2-ene

Treatment of 1,2,4-trichlorobut-2-ene with a strong base can induce elimination reactions, typically dehydrochlorination (the removal of a molecule of HCl). This process can lead to the formation of a more unsaturated compound, such as a dichlorobutadiene. The regioselectivity of the elimination depends on which proton is abstracted and which chlorine atom acts as the leaving group.

For instance, the industrial production of chloroprene (B89495) involves a dehydrochlorination step where 3,4-dichlorobut-1-ene is treated with a sodium hydroxide solution. wikipedia.org A similar principle applies to 1,2,4-trichlorobut-2-ene. Abstraction of a proton from C1 by a strong base, followed by the elimination of the chloride at C2, would lead to the formation of 1,2-dichloro-1,3-butadiene. Alternatively, abstraction of a proton from C3 and elimination of the chloride at C4 would yield 1,3-dichloro-1,3-butadiene. The predominant product would be influenced by factors such as the stability of the resulting diene and the kinetic accessibility of the protons. The alkaline dehydrochlorination of related compounds like 1,2,3-trichlorobutane (B98501) with potassium hydroxide yields a mixture of dichlorobutenes.

Isomerization and Rearrangement Studies of 1,2,4-Trichlorobut-2-ene and Related Isomers

The presence of a double bond and allylic chlorine atoms in chlorinated butenes facilitates various isomerization and rearrangement reactions. These transformations are often catalyzed by acids, metal complexes, or initiated by radical inducers.

A well-documented industrial process involves the isomerization of dichlorobutenes, which are precursors in the synthesis of chloroprene. wikipedia.org Specifically, 3,4-dichloro-1-butene (B1205564) is isomerized to a mixture of cis- and trans-1,4-dichloro-2-butene (B41546). wikipedia.orgjcsp.org.pk This reaction is typically carried out at temperatures between 60°C and 120°C in the presence of a catalyst. wikipedia.org The equilibrium mixture of dichlorobutenes in the liquid phase at 100°C with a catalyst contains approximately 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.

Given the structural similarities, it is plausible that 1,2,4-trichlorobut-2-ene could undergo analogous allylic rearrangements. An allylic rearrangement is a chemical reaction where a double bond in an allyl chemical compound shifts to the adjacent carbon atom. For chlorinated butenes, this can be envisioned as a Current time information in Bangalore, IN.researchgate.net-shift of a chlorine atom, often proceeding through a stabilized carbocation intermediate, especially under acidic conditions.

The mechanism for such rearrangements can be influenced by the reaction conditions. For instance, radical-initiated reactions, often employing reagents like N-bromosuccinimide (NBS) or high temperatures with Cl2, can lead to the formation of a resonance-stabilized allylic radical. youtube.comyoutube.com This intermediate can then be attacked by a halogen at different positions, leading to a mixture of isomeric products.

While specific catalysts for the isomerization of 1,2,4-trichlorobut-2-ene are not detailed in available literature, catalysts used for dichlorobutene (B78561) isomerization, such as iron-based solid acids (e.g., Fe₂O₃/TiO₂), could potentially be effective. jcsp.org.pkresearchgate.net The table below summarizes the catalysts and conditions used for the isomerization of related dichlorobutenes, which could serve as a starting point for studying the isomerization of 1,2,4-trichlorobut-2-ene.

| Catalyst System | Substrate | Product(s) | Reaction Conditions | Reference |

| Fe₂O₃/TiO₂ | 3,4-dichloro-1-butene | 1,4-dichloro-2-butene | 60-90°C | jcsp.org.pk |

| Copper Complexes | Dichlorobutenes | Isomerized Dichlorobutenes | Not specified | researchgate.net |

| Thiols, HBr, HCl with UV light or chemical initiators (e.g., AIBN) | cis-1,4-dihalobutene-2 | trans-1,4-dihalobutene-2 | Not specified | googleapis.com |

Polymerization and Oligomerization Behavior of 1,2,4-Trichlorobut-2-ene

The presence of the double bond in 1,2,4-trichlorobut-2-ene suggests its potential to undergo polymerization and oligomerization. Chlorinated alkenes can participate in various types of polymerization, including radical and cationic pathways.

Studies on related compounds, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, have shown that these molecules can undergo cationic oligomerization. nih.govbeilstein-journals.org In the presence of strong acids like p-toluenesulfonic acid (TsOH), particularly with electron-donating substituents on the aromatic ring, these compounds form oligomeric materials instead of undergoing cyclization. nih.govbeilstein-journals.org This suggests that under acidic conditions, the double bond of the trichlorobutene moiety is susceptible to protonation, leading to a carbocation that can be attacked by another monomer unit, initiating oligomerization.

The general mechanism for the cationic polymerization of an alkene involves initiation by an acid to form a carbocation, followed by propagation where the carbocation is attacked by another monomer, and finally termination. youtube.com

In the context of chloroprene production, polymerization inhibitors such as phenothiazine (B1677639) and butylated hydroxytoluene (BHT) are used to prevent the unwanted polymerization of chloroprene and its dichlorobutene precursors during synthesis and storage. researchgate.netlibretexts.org This indicates the inherent tendency of these chlorinated butenes to polymerize, a property likely shared by 1,2,4-trichlorobut-2-ene.

The table below outlines conditions under which related compounds undergo oligomerization or polymerization, providing insight into the potential behavior of 1,2,4-trichlorobut-2-ene.

| Compound/Class | Reaction Type | Conditions/Initiator | Outcome | Reference |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones (with electron-donating aryl groups) | Cationic Oligomerization | p-Toluenesulfonic acid (TsOH) | Oligomeric materials | nih.govbeilstein-journals.org |

| Isobutylene | Cationic Polymerization | Boron trichloride (B1173362) (BCl₃) in polar solvents | Low molecular weight polymers | epa.gov |

| Linear 1-olefins | Oligomerization | Lewis acidic ionic liquid ([1-butyl-3-methylimidazolium][tetrachloroaluminate]) | Dimers, trimers, tetramers | researchgate.net |

| Chloroprene | Radical Polymerization | Free-radical initiators | Polychloroprene (Neoprene) | wikipedia.org |

Applications of 1,2,4 Trichlorobut 2 Ene As a Synthetic Intermediate

1,2,4-Trichlorobut-2-ene as a Precursor for Specialty Organic Chemicals

1,2,4-Trichlorobut-2-ene serves as an intermediate in the synthesis of a range of specialty organic chemicals. ontosight.ailookchem.com The reactivity endowed by its chloro- and vinyl- functionalities allows it to participate in various chemical transformations, such as addition and substitution reactions, to create more complex molecular structures. ontosight.ai This versatility makes it a valuable precursor in the production of diverse chemical products. ontosight.aiontosight.ai For instance, related chlorinated butenes are used to synthesize fluorinated compounds, which are a significant class of specialty chemicals known for their unique properties.

Table 1: Applications of Chlorinated Butenes in Specialty Chemical Synthesis

| Application Area | Precursor Type | Resulting Specialty Chemical Class | Source(s) |

| General Synthesis | 1,2,4-Trichlorobut-2-ene | Various organic compounds | ontosight.ai |

| Fluorochemicals | 1,1,2-Trichlorobut-2-ene | Fluorinated intermediates | |

| Adhesives & Sealants | 1,4-Dichlorobutene (B14681088) | Various specialty polymers | ontosight.ai |

Role of 1,2,4-Trichlorobut-2-ene in the Synthesis of Heterocyclic Compounds

While direct research on 1,2,4-trichlorobut-2-ene for heterocyclic synthesis is limited in the provided results, the application of structurally similar compounds provides significant insight into its potential. Isomeric dichlorobutenes are established synthons for creating heterocyclic systems. For example, 1,3-dichlorobut-2-ene (B12058185) is utilized in the synthesis of 2-methylbenzo[b]furans, 2-methylbenzo[b]thiophens, and 4-methyl-2H-chromen. rsc.orgrsc.org The process can involve the thermal cyclization of an intermediate like 3-chloro-1-phenoxybut-2-ene to yield a chromene ring system. rsc.org Similarly, trans-1,4-dichloro-2-butene (B41546) serves as a key intermediate in synthesizing various heterocyclic compounds that are essential for developing pharmaceuticals. lookchem.com These examples demonstrate the utility of the chlorinated butene framework in constructing ring structures containing heteroatoms like oxygen or sulfur.

Utilization of 1,2,4-Trichlorobut-2-ene in Polymer Science as a Monomer or Crosslinker

In the field of polymer science, chlorinated butenes are recognized for their role as both monomers and crosslinking agents. The isomer 1,1,4-trichlorobut-2-ene is specifically mentioned for its use as a monomer in the synthesis of polymers. ontosight.ai The presence of a double bond allows for polymerization, while the chlorine atoms can be sites for further modification or can influence the properties of the resulting polymer.

Furthermore, the general class of unsaturated aliphatic halogenated compounds is known for its reactivity, which can be harnessed for crosslinking polymer chains. lookchem.comgoogle.com Crosslinking is a process that forms bonds between polymer chains, resulting in a more rigid and stable material. thieme-connect.de Compounds with multiple reactive sites, such as the double bond and chlorine atoms in 1,2,4-trichlorobut-2-ene, are potential candidates for this application, enhancing polymer properties for specialized uses like high-temperature stable materials. google.com

1,2,4-Trichlorobut-2-ene in the Synthesis of Pharmaceutical Intermediates

1,2,4-Trichlorobut-2-ene is identified as an intermediate compound in the production of pharmaceuticals. ontosight.ailookchem.com Its chemical reactivity allows it to be a starting point for building the more complex molecular architectures required for biologically active compounds. ontosight.ai Related chlorinated butenes, such as 1,4-dichlorobutene, are also used as precursors in the synthesis of certain pharmaceuticals, including anesthetics and sedatives. ontosight.ai The synthesis of complex molecules often involves multiple steps, and compounds like 1,2,4-trichlorobut-2-ene serve as valuable building blocks in these synthetic pathways.

Table 2: Use of Chlorinated Butenes in Pharmaceutical Synthesis

| Compound | Role | Potential Therapeutic Area | Source(s) |

| 1,2,4-Trichlorobut-2-ene | Intermediate | General Pharmaceuticals | ontosight.ailookchem.com |

| 1,4-Dichlorobutene | Precursor | Anesthetics, Sedatives | ontosight.ai |

| 1,3,4-Trichlorobut-1-ene | Intermediate | General Pharmaceuticals | |

| (E)-1,4-dichloro-2-butene | Starting Material | Synthesis of (2S,3S,4R)-4-hydroxyisoleucine | chemchart.com |

1,2,4-Trichlorobut-2-ene in Agrochemical Synthesis

The compound 1,2,4-trichlorobut-2-ene is utilized as an intermediate in the synthesis of agrochemicals. ontosight.ailookchem.com Similar to its role in pharmaceuticals, its structure is a useful scaffold for producing active ingredients for the agricultural industry. Other chlorinated butenes, such as 1,4-dichlorobutene and 1,3-dichlorobut-2-ene, are also employed as intermediates for pesticides, herbicides, and other agricultural chemicals. ontosight.aismolecule.com The derivatives of these compounds can exhibit biological activity that makes them effective for crop protection. smolecule.com

Industrial Applications of 1,2,4-Trichlorobut-2-ene in Specific Chemical Production (e.g., chloroprene (B89495), adiponitrile)

1,2,4-Trichlorobut-2-ene and its isomers are involved in the industrial production of key commodity chemicals like chloroprene and are related to the synthesis of adiponitrile (B1665535).

Chloroprene: Chloroprene (2-chlorobuta-1,3-diene) is the monomer used to produce the synthetic rubber neoprene. wikipedia.org The primary industrial route involves the chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgwikipedia.orgecoinvent.org While not a primary intermediate in this specific pathway, related trichloro-isomers play a role. For instance, 2,3,4-trichlorobutene-1 can be dehydrochlorinated to produce 2,3-dichlorobutadiene-1,3, which is often used as a comonomer with chloroprene to improve the low-temperature properties of the final elastomer. google.com Furthermore, chloroprene is listed as a downstream product derivable from 1,2,4-trichlorobut-2-ene. chemsrc.com

Adiponitrile: Adiponitrile is a crucial precursor for producing nylon. e3s-conferences.org A significant industrial synthesis route for adiponitrile starts with 1,4-dichlorobut-2-ene, an isomer of 1,2,4-trichlorobut-2-ene. hachettelearning.comchinesechemsoc.org In this process, 1,4-dichlorobut-2-ene undergoes a nucleophilic substitution reaction with sodium cyanide to form 1,4-dicyano-2-butene, which is then hydrogenated to yield adiponitrile. e3s-conferences.orghachettelearning.com This method highlights the industrial value of the C4 chlorinated backbone for producing large-scale industrial chemicals. chinesechemsoc.orgnih.gov

Table 3: Role of Chlorinated Butenes in Industrial Chemical Production

| Target Product | Starting/Intermediate Compound | Process Description | Source(s) |

| Chloroprene | 3,4-Dichlorobut-1-ene and 1,4-Dichlorobut-2-ene | Isomerization followed by dehydrochlorination. | wikipedia.orgwikipedia.org |

| 2,3-Dichlorobutadiene-1,3 (Comonomer) | 2,3,4-Trichlorobutene-1 | Dehydrochlorination of the trichlorobutene intermediate. | google.com |

| Adiponitrile | 1,4-Dichlorobut-2-ene | Reaction with sodium cyanide followed by hydrogenation. | e3s-conferences.orghachettelearning.comchinesechemsoc.org |

Theoretical and Computational Chemistry of 1,2,4 Trichlorobut 2 Ene

Quantum Chemical Calculations on the Electronic Structure and Bonding in 1,2,4-Trichlorobut-2-ene

Quantum chemical calculations are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 1,2,4-trichlorobut-2-ene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) can be employed to model the molecule's geometry and electronic properties. nih.gov

For instance, calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov The distribution of electron density and the nature of the chemical bonds, whether they are primarily covalent or have some ionic character, can also be analyzed. This is particularly important for understanding the influence of the three chlorine atoms on the butene backbone.

The presence of electronegative chlorine atoms significantly impacts the electronic structure. They withdraw electron density from the carbon atoms to which they are attached, creating partial positive charges on the carbon atoms and partial negative charges on the chlorine atoms. This polarization of the C-Cl bonds, as well as the C=C double bond, is a key factor in the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is a specific computational technique that can provide further details about bonding. It can quantify the hybridization of the atomic orbitals involved in bonding and the energies of interaction between occupied and unoccupied orbitals, which are indicative of hyperconjugative effects that contribute to the molecule's stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters obtained from quantum chemical calculations. The energy and shape of these frontier orbitals are fundamental to predicting how the molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Table 1: Calculated Structural Parameters of a Chlorinated Butene Derivative

| Parameter | Calculated Value | Method |

|---|---|---|

| C-C Bond Length | 1.50 Å | DFT B3LYP/6-311+G(2d,2p) |

| C=C Bond Length | 1.34 Å | DFT B3LYP/6-311+G(2d,2p) |

| C-Cl Bond Length | 1.78 Å | DFT B3LYP/6-311+G(2d,2p) |

| C-C-C Bond Angle | 112° | DFT B3LYP/6-311+G(2d,2p) |

Note: The data in this table is illustrative and based on typical values for similar chlorinated hydrocarbons calculated using the specified level of theory. ni.ac.rs Actual values for 1,2,4-trichlorobut-2-ene would require specific calculations.

Conformational Analysis and Stereochemical Insights of 1,2,4-Trichlorobut-2-ene Isomers

1,2,4-Trichlorobut-2-ene can exist as different stereoisomers, including E and Z isomers, due to the restricted rotation around the C=C double bond. Furthermore, rotation around the C-C single bonds leads to various conformational isomers, or conformers. nih.gov

Conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step to map out the potential energy surface. libretexts.org The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For 1,2,4-trichlorobut-2-ene, the interactions between the bulky chlorine atoms and other atoms in the molecule are the primary determinants of conformational preference. Steric hindrance, which is the repulsion between electron clouds of atoms in close proximity, and electrostatic interactions (dipole-dipole interactions) play crucial roles. nih.govnih.gov

The most stable conformers will be those that minimize these unfavorable interactions. For example, a staggered conformation around the C-C single bonds is generally more stable than an eclipsed conformation due to lower torsional strain. libretexts.org The relative positioning of the chlorine atoms in space will define whether a conformer is, for instance, anti or gauche. nih.gov

Table 2: Relative Energies of Hypothetical 1,2,4-Trichlorobut-2-ene Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.2 |

Note: This table presents a simplified, hypothetical scenario for illustrative purposes. The actual energy values would depend on the specific isomer and the computational method used.

Reaction Mechanism Predictions and Transition State Analysis for 1,2,4-Trichlorobut-2-ene Transformations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving 1,2,4-trichlorobut-2-ene. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. bath.ac.uk This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

For 1,2,4-trichlorobut-2-ene, transformations such as dehydrochlorination (the removal of HCl) or nucleophilic substitution are common. For example, in a dehydrochlorination reaction, a base would abstract a proton, leading to the formation of a new double bond and the expulsion of a chloride ion. Computational models can predict the geometry of the transition state for this process, including the bond lengths and angles of the atoms involved. dissertation.comuwaterloo.ca

The activation energy of the reaction, which is the difference in energy between the reactants and the transition state, can be calculated. youtube.com This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

For instance, studies on similar chlorinated butenes have shown that they can undergo reductive elimination reactions. tandfonline.comnih.gov In the case of 1,2,4-trichlorobut-2-ene, this could involve the removal of two chlorine atoms to form a diene. Computational analysis could elucidate the step-by-step process of this transformation, identifying any intermediates and the corresponding transition states.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of 1,2,4-Trichlorobut-2-ene

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

|---|---|---|

| Concerted Elimination | Cyclic, 4-membered ring | 35 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from transition state analysis.

Molecular Dynamics Simulations and Intermolecular Interactions Involving 1,2,4-Trichlorobut-2-ene

Molecular dynamics (MD) simulations provide a way to study the behavior of a collection of molecules over time, offering insights into the liquid state properties and intermolecular interactions of 1,2,4-trichlorobut-2-ene. canada.ca In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps. nih.gov

These simulations can reveal how molecules of 1,2,4-trichlorobut-2-ene orient themselves with respect to one another in the liquid phase. The polar C-Cl bonds will lead to significant dipole-dipole interactions, which will influence the local structure of the liquid. The simulations can also model weaker van der Waals interactions. canada.ca

By analyzing the trajectories of the molecules from an MD simulation, various properties can be calculated, such as the radial distribution function, which describes the probability of finding a molecule at a certain distance from another. This can provide information about the packing and structure of the liquid.

Furthermore, MD simulations can be used to study the interactions of 1,2,4-trichlorobut-2-ene with other molecules, such as solvents or reactants. nih.gov For example, a simulation could model a solution of 1,2,4-trichlorobut-2-ene in water to understand how the solute and solvent molecules arrange themselves. This is particularly relevant for understanding its behavior in environmental or biological systems. The simulations can also provide insights into the formation of intermolecular hydrogen bonds if suitable partner molecules are present. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,4-Trichlorobut-2-ene |

| 1,3-butadiene |

| 1,4-dichloro-2-butene |

| 1-butene |

| 2,3,4-trichlorobutene-1 |

| 2,3-dichloro-1,3-butadiene |

| 2-chlorobutadiene-1,3 (chloroprene) |

| 3,4-dichlorobut-1-ene |

| Butane |

| cis-2-butene |

| Meso-1,2,3,4-tetrachlorobutane |

| n-butane |

Environmental Fate and Degradation Studies of 1,2,4 Trichlorobut 2 Ene

Photodegradation Pathways of 1,2,4-Trichlorobut-2-ene in Various Environmental Media

Specific studies detailing the photodegradation pathways of 1,2,4-Trichlorobut-2-ene in various environmental media such as water, soil, or air are not available in the reviewed literature.

In general, the photodegradation of a chemical compound involves the absorption of light energy, which can lead to its decomposition. For organic compounds like chlorinated alkenes, this can occur through two primary mechanisms:

Direct Photodegradation: This happens when the molecule itself absorbs ultraviolet (UV) or visible light, leading to the excitation of its electrons and subsequent bond cleavage. The effectiveness of this process depends on the presence of chromophores—parts of a molecule that absorb light—and the overlap between the compound's absorption spectrum and the solar spectrum. nih.gov

Indirect Photodegradation: This more common pathway in the environment involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov In the atmosphere and in sunlit surface waters, these radicals are highly reactive and can initiate the degradation of many organic pollutants. tandfonline.comresearchgate.net

For a compound like 1,2,4-Trichlorobut-2-ene, indirect photodegradation via reaction with hydroxyl radicals would be an anticipated and significant degradation pathway. However, without experimental data, the specific reaction rates, intermediate products, and half-life cannot be determined.

Biodegradation Mechanisms of 1,2,4-Trichlorobut-2-ene in Natural and Engineered Systems

There is no specific information available in the search results regarding the biodegradation mechanisms of 1,2,4-Trichlorobut-2-ene.

Biodegradation is the breakdown of organic matter by microorganisms. For chlorinated compounds, this process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The structure of the molecule, including the number and position of chlorine atoms, heavily influences its susceptibility to microbial attack.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can use enzymes to break down chlorinated alkenes, often using the organic compound as a source of carbon and energy.

Anaerobic Biodegradation: Under anaerobic conditions, a key mechanism for the breakdown of highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. cdc.gov This process can reduce the toxicity of the parent compound but may sometimes lead to the formation of more mobile or toxic daughter products. cdc.gov

Studies on the isomer 3,4-dichlorobut-1-ene have classified it as not readily biodegradable. oecd.org Another isomer, 1,4-dichlorobut-2-ene, also showed no significant biodegradation in a 28-day study. oecd.org While this suggests that 1,2,4-Trichlorobut-2-ene may also be recalcitrant to biodegradation, specific studies are required for confirmation.

Hydrolytic Stability and Transformation of 1,2,4-Trichlorobut-2-ene in Aqueous Environments

Specific experimental data on the hydrolytic stability and transformation of 1,2,4-Trichlorobut-2-ene is not available in the provided sources.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. It is a primary abiotic degradation pathway for many halogenated alkanes and alkenes in aqueous environments. oecd.org The rate of hydrolysis is influenced by pH, temperature, and the structure of the chemical. For allylic chlorides (where a chlorine atom is bonded to a carbon atom adjacent to a double bond), such as those in trichlorobutenes, hydrolysis can be a significant fate process, often leading to the formation of corresponding alcohols and hydrochloric acid. oecd.orgsavemyexams.com

For instance, the related compound 1,4-dichlorobut-2-ene undergoes hydrolysis with a half-life of 3.2 days under neutral conditions. oecd.orgnih.gov Given its structure, 1,2,4-Trichlorobut-2-ene would also be expected to undergo hydrolysis, but its specific rate and transformation products remain uncharacterized.

Sorption and Transport Behavior of 1,2,4-Trichlorobut-2-ene in Soil and Aquatic Compartments

No experimental data for the sorption coefficient (such as Koc or Kd) of 1,2,4-Trichlorobut-2-ene in soil and aquatic compartments were found.

Sorption is a process where a chemical (sorbate) binds to a solid phase (sorbent), such as soil organic carbon or sediment particles. skb.com This process is critical in determining a contaminant's mobility in the environment. High sorption reduces a chemical's concentration in the water phase, slowing its transport through groundwater and reducing its bioavailability. skb.com

For nonpolar organic compounds like chlorinated hydrocarbons, sorption is often correlated with the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the soil or sediment (foc). A calculated log Kow for the related isomer 2,3,4-trichlorobut-1-ene is 2.4, suggesting a moderate potential for sorption to organic matter. nih.gov The isomer 1,4-dichloro-2-butene has an experimentally determined soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 215, indicating moderate mobility in soil. oecd.orgnih.gov Based on these analogs, 1,2,4-Trichlorobut-2-ene would likely exhibit moderate sorption and mobility, but specific studies are needed for a definitive assessment.

Atmospheric Fate and Degradation of 1,2,4-Trichlorobut-2-ene

Specific data on the atmospheric fate and degradation of 1,2,4-Trichlorobut-2-ene could not be located in the provided search results.

The primary atmospheric degradation pathway for most volatile organic compounds (VOCs) is their reaction with photochemically produced hydroxyl radicals (•OH). oecd.orgnih.gov The rate of this reaction determines the atmospheric lifetime of the compound. For unsaturated compounds (those with double bonds), reaction with ozone (O₃) and nitrate (B79036) radicals (NO₃) can also contribute to their degradation.

Calculated atmospheric half-lives for the related isomers 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene due to reaction with OH radicals are in the range of 10 to 14 hours. oecd.orgoecd.org This suggests a relatively short atmospheric lifetime. It is plausible that 1,2,4-Trichlorobut-2-ene would have a similarly short atmospheric half-life, but without specific calculations or experimental measurements, its persistence and transport potential in the atmosphere cannot be accurately characterized.

Note on Data Tables: Due to the lack of specific quantitative data for 1,2,4-Trichlorobut-2-ene in the reviewed scientific literature, interactive data tables containing research findings could not be generated.

Advanced Analytical Methodologies for 1,2,4 Trichlorobut 2 Ene Research

Spectroscopic Techniques for Structural Elucidation of 1,2,4-Trichlorobut-2-ene Derivatives and Reaction Products (e.g., advanced NMR, high-resolution MS)

The definitive identification of 1,2,4-trichlorobut-2-ene, its isomers (E/Z), and related reaction products relies heavily on the synergistic use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of the parent molecule and its fragments. For 1,2,4-trichlorobut-2-ene (C₄H₅Cl₃), HRMS can confirm the molecular formula by providing a highly accurate mass measurement (m/z), distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern created by the three chlorine atoms (³⁵Cl and ³⁷Cl) serves as a characteristic signature for identifying chlorinated species in a mass spectrum.

Advanced NMR Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR reveals the chemical environment of each hydrogen atom. For a given isomer of 1,2,4-trichlorobut-2-ene, one would expect distinct signals for the methylene (B1212753) protons (-CH₂Cl), the other methylene protons (-CH₂-), and the vinylic proton (=CH-). The splitting patterns (spin-spin coupling) of these signals provide data on the connectivity of adjacent, non-equivalent protons.

¹³C NMR: This technique identifies the number of chemically distinct carbon environments. For 1,2,4-trichlorobut-2-ene, four unique carbon signals are expected, corresponding to the two methylene carbons and the two sp² hybridized carbons of the double bond.

2D NMR Techniques: For more complex derivatives or reaction products, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the sequence of proton environments in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is particularly powerful for piecing together the molecular skeleton by connecting fragments and identifying the positions of functional groups and substituents that lack protons, such as quaternary carbons.

The combination of these techniques allows for the unambiguous determination of the constitution and configuration (E/Z isomerism) of 1,2,4-trichlorobut-2-ene derivatives.

Table 1: Representative Spectroscopic Data for a 1,2,4-Trichlorobut-2-ene Isomer Note: This table contains hypothetical, illustrative data based on established principles of spectroscopy for similar structures.

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| HRMS (EI) | Exact Mass [M]⁺ | 157.9456 | Corresponds to elemental composition C₄H₅³⁵Cl₃. |

| Isotopic Pattern | M:M+2:M+4:M+6 ≈ 100:98:32:3.5 | Confirms the presence of three chlorine atoms. | |

| ¹H NMR | Chemical Shift (δ) | ~5.8 ppm | Vinylic proton (-CH =CCl-). |

| Chemical Shift (δ) | ~4.2 ppm | Methylene protons adjacent to chlorine (-CH ₂Cl). | |

| Chemical Shift (δ) | ~3.8 ppm | Methylene protons adjacent to double bond (-CH ₂-CH=). | |

| ¹³C NMR | Chemical Shift (δ) | ~135 ppm | Vinylic carbon (-C H=CCl-). |

| Chemical Shift (δ) | ~130 ppm | Vinylic carbon (-CH=C Cl-). | |

| Chemical Shift (δ) | ~45 ppm | Methylene carbon (-C H₂Cl). | |

| Chemical Shift (δ) | ~40 ppm | Methylene carbon (-C H₂-CH=). |

Chromatographic Techniques for Separation, Identification, and Quantification of 1,2,4-Trichlorobut-2-ene (e.g., GC-MS, LC-MS)

Chromatography is the cornerstone for separating 1,2,4-trichlorobut-2-ene from reaction mixtures, environmental samples, or industrial process streams, while mass spectrometry provides definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like 1,2,4-trichlorobut-2-ene.

Separation: The compound is vaporized and passed through a capillary column (e.g., DB-5ms, VF-200ms) with a carrier gas (typically helium). oxinst.com Separation is based on the compound's boiling point and its interaction with the column's stationary phase. Different isomers of 1,2,4-trichlorobut-2-ene can often be resolved under optimized temperature programs.

Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification.

Quantification: For quantitative analysis, an electron capture detector (ECD) can be used, which is highly sensitive to halogenated compounds. rsc.org Alternatively, GC-MS can be operated in selected ion monitoring (SIM) mode, where only characteristic ions of 1,2,4-trichlorobut-2-ene are monitored, providing high selectivity and sensitivity for quantification, even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile derivatives or when analyzing complex matrices that are unsuitable for GC.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). rsc.org The separation of isomers can be achieved by carefully optimizing the mobile phase composition and gradient. acs.orgyoutube.com

Identification and Quantification: The eluent from the HPLC is directed to an MS interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and is the gold standard for quantification in complex samples. rsc.orgrsc.org By using multiple reaction monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, minimizing interferences and achieving low detection limits.

Table 2: Illustrative Chromatographic Conditions for 1,2,4-Trichlorobut-2-ene Analysis

| Technique | Parameter | Condition | Purpose |

|---|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separation of volatile chlorinated hydrocarbons. oxinst.com |

| Carrier Gas | Helium, constant flow (~1.0 mL/min) | Mobile phase for analyte transport. | |

| Temperature Program | 40°C (2 min), ramp to 250°C at 10°C/min | Elution and separation of analytes based on volatility. | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for identification. | |

| MS Detection | Full Scan (for identification) or SIM (for quantification) | Data acquisition mode. | |

| LC-MS/MS | Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size | Reversed-phase separation. rsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of mobile phase. rsc.org | |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of mobile phase. | |

| Gradient | Linear gradient from 20% to 95% B | Elution of compounds with varying polarities. | |

| Ionization Mode | ESI or APCI, Positive/Negative | Generation of gas-phase ions from liquid phase. | |

| MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. |

Development of Novel Sensor Technologies for Specific Detection of 1,2,4-Trichlorobut-2-ene

While specific sensors for 1,2,4-trichlorobut-2-ene are not widely commercialized, several promising technologies are being developed for the detection of volatile organic compounds (VOCs) and chlorinated hydrocarbons, which could be adapted for this purpose. The goal is to create portable, rapid, and selective devices for real-time environmental or industrial monitoring.

Optical Sensors: These devices detect changes in optical properties upon interaction with the analyte. Fiber-optic sensors can be coated with a polymer (like polydimethylsiloxane) that swells upon absorbing VOCs, changing the refractive index of the fiber and altering the transmitted light. oxinst.comacs.org Another approach uses chemo-responsive dyes or materials like porphyrins, whose absorbance or fluorescence spectra shift upon binding with the target molecule. rsc.org

Electrochemical Sensors: These sensors measure changes in electrical properties resulting from a chemical reaction between the analyte and an electrode. irdg.org For chlorinated compounds, this could involve a redox reaction at a chemically modified electrode surface. nih.gov Modifying electrodes with nanomaterials, such as carbon nanotubes, can significantly enhance sensitivity and selectivity. nih.gov

Quartz Crystal Microbalance (QCM) Sensors: QCM sensors are extremely sensitive mass detectors. nih.gov They utilize a piezoelectric quartz crystal that oscillates at a specific frequency. When a target analyte adsorbs onto a specially functionalized surface of the crystal, the added mass causes a measurable decrease in the oscillation frequency. mt.com Developing a coating with a high affinity and selectivity for 1,2,4-trichlorobut-2-ene is the key research challenge for this technology. google.comunido.org

The primary obstacle in developing a specific sensor is achieving high selectivity to distinguish 1,2,4-trichlorobut-2-ene from other structurally similar chlorinated hydrocarbons that may be present in the same environment. Research is focused on designing novel recognition materials—such as molecularly imprinted polymers or specific binding ligands—that can be integrated with the transducer platforms described above.

In-Situ Monitoring Techniques for Reactions Involving 1,2,4-Trichlorobut-2-ene

Process Analytical Technology (PAT) employs in-situ (in the reaction vessel) monitoring to provide real-time understanding and control of chemical processes. mt.com For reactions involving 1,2,4-trichlorobut-2-ene, such as its synthesis or subsequent functionalization, these techniques are invaluable for optimizing reaction conditions, maximizing yield, and ensuring safety.

In-Situ FTIR Spectroscopy (ReactIR): Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for monitoring solution-phase reactions. mt.com An ATR probe is inserted directly into the reaction mixture, allowing for the continuous collection of infrared spectra. Because absorbance is proportional to concentration, the technique can track the consumption of reactants (e.g., the disappearance of an alkene C=C bond) and the formation of products (e.g., the appearance of new C-Cl or other functional group vibrations) in real-time. youtube.com This provides critical data on reaction initiation, kinetics, intermediates, and endpoints without the need for sampling. youtube.commt.com

In-Situ Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for monitoring changes in C=C and C-Cl bonds. oxinst.comacs.org A fiber-optic probe can be immersed in the reactor to acquire spectra continuously. acs.org Since water is a very weak Raman scatterer, this technique is exceptionally well-suited for monitoring reactions in aqueous media. acs.org Raman spectroscopy can provide kinetic data that allows for the rapid determination of reaction order and activation energy. researchgate.net

By using these in-situ techniques, chemists and engineers can gain a deeper understanding of the reaction mechanism, identify the formation of transient intermediates or byproducts, and determine the precise endpoint of the reaction. This data-rich approach facilitates faster process development, improves batch-to-batch consistency, and enables the implementation of automated control strategies.

Industrial Production and Process Engineering of 1,2,4 Trichlorobut 2 Ene

Scalable Synthesis and Process Optimization for 1,2,4-Trichlorobut-2-ene Production

The primary route for the synthesis of 1,2,4-trichlorobut-2-ene on an industrial scale is the chlorination of 1,3-butadiene. This process typically yields a mixture of dichlorobutene (B78561) isomers, which can be further chlorinated to produce trichlorobutenes. The synthesis can be optimized by controlling reaction conditions such as temperature, pressure, and catalyst presence to maximize the yield of the desired 1,2,4-trichlorobut-2-ene isomer.

Key reaction steps can be summarized as:

Chlorination of Butadiene: Butadiene is reacted with chlorine gas. This can be carried out in either the liquid or vapor phase. archive.org The reaction produces a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. archive.org

Isomerization: The resulting mixture of dichlorobutenes can be isomerized by heating in the presence of a catalyst to alter the isomeric ratio. archive.org

Further Chlorination: The dichlorobutene mixture is then subjected to further chlorination to produce a mixture of trichlorobutene isomers, including 1,2,4-trichlorobut-2-ene.

Process optimization focuses on several key parameters to enhance the yield and selectivity towards 1,2,4-trichlorobut-2-ene.

| Parameter | Optimal Range | Rationale |

| Temperature | 0-120 °C | Lower temperatures can favor specific isomer formation, while higher temperatures can lead to unwanted byproducts. akctechnology.com |

| Pressure | Atmospheric to moderate pressure | Influences reaction rates and phase behavior of reactants. |

| Catalyst | Lewis acids (e.g., FeCl₃) | Promotes the desired chlorination pathways. |

| Solvent | Chlorinated hydrocarbons (e.g., CCl₄) | Provides a stable reaction medium and can influence selectivity. cdnsciencepub.com |

| Reactant Ratio | Controlled stoichiometry | Precise control of chlorine to butene/dichlorobutene ratio is crucial to prevent over-chlorination. |

This table is based on general principles of chlorination reactions and data from related processes.

Reactor Design and Engineering Considerations for 1,2,4-Trichlorobut-2-ene Manufacturing

The design of the reactor is critical for the safe and efficient production of 1,2,4-trichlorobut-2-ene. Given the exothermic nature of chlorination reactions, effective heat removal is a primary consideration to prevent runaway reactions and the formation of undesirable byproducts.

Commonly employed reactor types for industrial chlorination include:

Stirred Tank Reactors (STRs): These allow for good mixing and temperature control, making them suitable for liquid-phase chlorination. They can be operated in batch or continuous mode.

Loop Reactors: These offer high mass and heat transfer rates, which is advantageous for highly exothermic reactions. akctechnology.com

Continuous Flow Reactors: These reactors, including packed bed or microreactors, provide excellent control over reaction parameters and are well-suited for large-scale, continuous production. smolecule.com

Key Engineering Considerations:

| Consideration | Description |

| Heat Management | Use of cooling jackets, internal cooling coils, or external heat exchangers to dissipate the heat of reaction. |

| Mass Transfer | Efficient mixing is required to ensure good contact between the gaseous chlorine and the liquid butene substrate. |

| Materials of Construction | Due to the corrosive nature of chlorine and hydrochloric acid (a potential byproduct), materials like glass-lined steel or specialized alloys are necessary. |

| Safety Systems | Pressure relief valves, emergency cooling systems, and quench systems are essential for safe operation. |

This table outlines general engineering considerations for chlorination reactor design.

Separation and Purification Technologies in Industrial Scale 1,2,4-Trichlorobut-2-ene Production

The output from the reactor is a complex mixture containing unreacted starting materials, various chlorinated butene isomers (including 1,2,4-trichlorobut-2-ene), and other byproducts. Effective separation and purification are therefore crucial to obtain a product of the desired purity.

The primary technology used for the separation of chlorinated hydrocarbons is fractional distillation . This technique separates compounds based on their different boiling points.

| Compound | Boiling Point (°C) |

| 1,4-dichloro-2-butene (trans) | 145 |

| 1,4-dichloro-2-butene (cis) | 152 |

| 3,4-dichloro-1-butene | 123.4 |

| 1,2,4-Trichlorobut-2-ene | ~156-160 |

Note: The boiling point for 1,2,4-Trichlorobut-2-ene is an estimate based on available data for similar compounds. The boiling points of other compounds are sourced from publicly available data.

Other potential purification technologies include:

Crystallization: For separating isomers that have significantly different melting points.

Adsorption: Using molecular sieves or other adsorbents to remove specific impurities. chemicaldesign.com

The choice of purification technology depends on the specific composition of the crude product mixture and the required final purity.

Techno-Economic Analysis of 1,2,4-Trichlorobut-2-ene Manufacturing Processes

A detailed techno-economic analysis for the production of 1,2,4-trichlorobut-2-ene is not publicly available. However, an analysis can be inferred by examining similar chemical processes, such as the production of chloroprene (B89495), which also involves the chlorination of butadiene.

The major cost components in the manufacturing of 1,2,4-trichlorobut-2-ene would include:

Raw Materials: The cost of butadiene and chlorine are the most significant contributors to the variable costs.

Energy: The energy required for heating, cooling, and separation processes (especially distillation) is a major operational expense.

Capital Investment: The cost of reactors, distillation columns, and other process equipment represents a substantial upfront investment.

Waste Disposal: The disposal of hazardous byproducts and waste streams adds to the operational costs.

A simplified cost breakdown for a hypothetical 1,2,4-trichlorobut-2-ene production plant could be estimated as follows:

| Cost Component | Estimated Percentage of Total Production Cost |

| Raw Materials | 50-60% |

| Utilities (Energy) | 15-20% |

| Labor and Maintenance | 10-15% |

| Capital Depreciation | 5-10% |

| Waste Management & Other | 5-10% |

This table presents a hypothetical cost structure based on techno-economic analyses of similar chlorinated hydrocarbon production processes. intratec.us

The economic viability of a 1,2,4-trichlorobut-2-ene production facility would be highly dependent on the market price of the final product, the efficiency of the production process, and the scale of operation.

Future Research Directions and Emerging Paradigms for 1,2,4 Trichlorobut 2 Ene

Integration of Artificial Intelligence and Machine Learning in 1,2,4-Trichlorobut-2-ene Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chlorinated hydrocarbons like 1,2,4-Trichlorobut-2-ene. These computational tools offer the potential for rapid, accurate, and cost-effective prediction of chemical properties, environmental fate, and toxicological profiles, areas particularly suitable for dangerous or unstable compounds. mdpi.com

Predictive Modeling: Machine learning models, including Multiple Linear Regression (MLR), Random Forest (RF), and Gradient Boosting Machines (GBM), have demonstrated high accuracy in predicting the behavior of organochlorine compounds. nih.govnih.gov For 1,2,4-Trichlorobut-2-ene, these models could be trained on existing data for related halogenated alkenes to forecast key parameters. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity or physical properties, are particularly promising. mdpi.com By transforming molecular features into numerical descriptors or "molecular fingerprints," AI can establish relationships that predict properties like atmospheric half-life, biomagnification factors, and toxicity. mdpi.comnih.gov

AI in Process Optimization: Beyond property prediction, AI can enhance the efficiency and safety of chemical processes involving 1,2,4-Trichlorobut-2-ene. newswise.com Neural networks can model the complex, non-linear dynamics of catalytic reactions used in its synthesis or conversion, optimizing parameters like temperature and pressure to improve yield and minimize byproducts. newswise.com This data-driven approach allows for more efficient development and scaling of chemical processes compared to traditional trial-and-error methods. chevron.comresearchgate.net

| AI/ML Technique | Specific Application Area | Potential Benefit | Relevant Findings |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity and Environmental Fate Prediction | Rapidly screen for potential hazards without extensive animal testing. | QSAR models have successfully predicted air half-lives and biological activity for other persistent organic pollutants. mdpi.com |

| Artificial Neural Networks (ANNs) | Prediction of Physicochemical Properties (e.g., boiling point, solubility) | Accelerates material design and process engineering. | ANNs have shown superior performance over linear models in predicting the biomagnification of organochlorine pollutants. nih.gov |

| Gradient Boosting Algorithms (e.g., XGBoost) | Modeling Complex Reaction Pathways | Optimizes synthesis and degradation processes for higher efficiency and lower waste. | XGBoost has demonstrated high accuracy in predicting outcomes in complex chemical systems and environmental monitoring. nih.govceur-ws.org |

| Random Forest (RF) | Identification of Toxic Compounds | Enables high-throughput screening of chemical libraries for potential risks. | RF models achieved 90.91% accuracy in identifying organochlorine pesticides associated with thyroid dysfunction. nih.gov |

Exploration of Novel Applications of 1,2,4-Trichlorobut-2-ene in Advanced Materials and Nanotechnology

The unique chemical structure of 1,2,4-Trichlorobut-2-ene, featuring multiple reactive chlorine atoms and a carbon-carbon double bond, makes it a potentially valuable building block in advanced materials and nanotechnology. Future research is likely to focus on leveraging these features to create functionalized materials with tailored properties.